Merulidial
Overview
Description
Merulidial is a natural antibiotic compound isolated from the culture fluid of the Basidiomycete fungus Merulius tremellosus . It is known for its ability to inhibit a variety of bacteria and fungi, making it a significant compound in the field of antimicrobial research. The molecular formula of this compound is C15H20O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Merulidial is typically isolated from the culture fluid of Merulius tremellosus. The fungus is grown on agar slants containing a yeast extract-malt extract medium. The culture is then transferred to a fermentor with a similar medium and aerated with air while being stirred mechanically . The culture fluid is separated from the mycelia and extracted multiple times with ethyl acetate. The crude extract is then subjected to column chromatography using silica gel and eluted with a chloroform-ethanol mixture .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through fermentation and extraction from the fungus Merulius tremellosus .
Chemical Reactions Analysis
Types of Reactions
Merulidial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a secondary alcohol and can participate in reactions typical of this functional group .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce primary alcohols .
Scientific Research Applications
Merulidial has several scientific research applications:
Mechanism of Action
Merulidial exerts its effects by inhibiting DNA synthesis in bacterial and fungal cells. It is particularly effective against the ascitic form of Ehrlich carcinoma, where it inhibits DNA synthesis at lower concentrations compared to RNA and protein synthesis . The compound’s reactivity towards nucleophiles and its ability to form adducts with various biological molecules contribute to its antimicrobial and cytotoxic activities .
Comparison with Similar Compounds
Merulidial is part of a group of natural unsaturated 1,4-dialdehydes, which include compounds like warburganal, polygodial, and isovelleral . These compounds share similar structural features and reactivity but differ in their specific biological activities and targets. For example:
Warburganal: Known for its pungent taste and antimicrobial properties.
Polygodial: Exhibits strong antifungal activity.
Isovelleral: Noted for its cytotoxic effects on cancer cells.
This compound’s unique combination of antimicrobial and cytotoxic properties, along with its specific reactivity towards nucleophiles, sets it apart from these similar compounds .
Properties
IUPAC Name |
(1aR,5aR,6S,6aR)-6-hydroxy-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]indene-1a,2-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-13(2)4-9-10(5-13)12(18)14(3)7-15(14,8-17)11(9)6-16/h6,8,10,12,18H,4-5,7H2,1-3H3/t10-,12+,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNZGQBGCPDMT-WCUVEOEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C3(CC3(C(=C2C1)C=O)C=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@]1(C(=C3CC(C[C@H]3[C@@H]2O)(C)C)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034325 | |
Record name | (-)-Merulidial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68053-32-7 | |
Record name | (-)-Merulidial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68053-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Merulidial | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068053327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Merulidial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERULIDIAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Y2276EUV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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